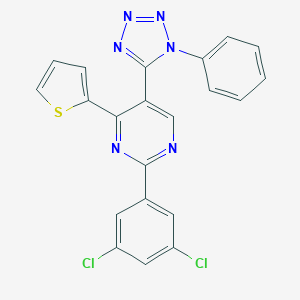![molecular formula C28H27NO6 B258219 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of oxazine derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has shown antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one in lab experiments is its potential as an anticancer agent. This compound has been shown to have significant antitumor activity and can induce apoptosis in cancer cells. Additionally, this compound has shown antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
However, one of the limitations of using this compound in lab experiments is its synthesis method. The one-pot three-component reaction used to synthesize this compound is time-consuming and requires several hours of reflux. Additionally, the purification process using column chromatography can be challenging and time-consuming.
Orientations Futures
There are several future directions for the research and development of 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one. One of the significant future directions is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to understand the mechanism of action of this compound fully.
Another future direction is the development of this compound as a potential therapeutic agent for the treatment of cancer, fungal, and bacterial infections. Studies have shown promising results in preclinical trials, and further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Conclusion
In conclusion, 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has shown promising results in various scientific research studies, including its potential as an anticancer agent and its antifungal and antibacterial properties. However, further studies are needed to understand the mechanism of action of this compound fully and evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has been reported in several studies. One of the most commonly used methods is the one-pot three-component reaction of 2-hydroxy-1,4-naphthoquinone, 2,4-dimethoxybenzaldehyde, and 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has shown promising results in various scientific research studies. One of the significant applications of this compound is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has shown antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
Propriétés
Nom du produit |
3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one |
|---|---|
Formule moléculaire |
C28H27NO6 |
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
3-[(2,4-dimethoxyphenyl)methyl]-6-(4-methoxyphenyl)-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C28H27NO6/c1-17-27-20(15-29(16-34-27)14-19-7-10-22(32-3)12-25(19)33-4)11-24-23(13-26(30)35-28(17)24)18-5-8-21(31-2)9-6-18/h5-13H,14-16H2,1-4H3 |
Clé InChI |
VXJHJYXJJNOIOQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC3=C1OCN(C3)CC4=C(C=C(C=C4)OC)OC)C(=CC(=O)O2)C5=CC=C(C=C5)OC |
SMILES canonique |
CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=C(C=C4)OC)CN(CO2)CC5=C(C=C(C=C5)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)


![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)


![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B258156.png)
![5-[1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258158.png)
![5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B258160.png)
![7-Chloro-2-(4-chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258161.png)
![2-(4-Methoxyphenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258162.png)